6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
Brand Name: Vulcanchem
CAS No.: 338978-84-0
VCID: VC6569176
InChI: InChI=1S/C20H13Cl3N2O/c21-15-5-1-13(2-6-15)12-26-25-19-11-17(23)9-10-18(19)24-20(25)14-3-7-16(22)8-4-14/h1-11H,12H2
SMILES: C1=CC(=CC=C1CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl
Molecular Formula: C20H13Cl3N2O
Molecular Weight: 403.69

6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

CAS No.: 338978-84-0

Cat. No.: VC6569176

Molecular Formula: C20H13Cl3N2O

Molecular Weight: 403.69

* For research use only. Not for human or veterinary use.

6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole - 338978-84-0

Specification

CAS No. 338978-84-0
Molecular Formula C20H13Cl3N2O
Molecular Weight 403.69
IUPAC Name 6-chloro-2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole
Standard InChI InChI=1S/C20H13Cl3N2O/c21-15-5-1-13(2-6-15)12-26-25-19-11-17(23)9-10-18(19)24-20(25)14-3-7-16(22)8-4-14/h1-11H,12H2
Standard InChI Key PFSIXAQZGHWYFS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of this compound, 6-chloro-2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole, reflects its intricate structure. The benzimidazole core is substituted at the 1-position with a 4-chlorobenzyloxy group, at the 2-position with a 4-chlorophenyl ring, and at the 6-position with a chlorine atom. The SMILES notation C1=CC(=CC=C1CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl\text{C1=CC(=CC=C1CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl} provides a precise representation of its connectivity, highlighting the three chlorine atoms at distinct aromatic positions.

Physical Properties

While solubility data remain unspecified in available literature, the compound’s molecular weight (403.69 g/mol) and halogen-rich structure suggest limited aqueous solubility, a common trait among polyhalogenated aromatics. The InChIKey PFSIXAQZGHWYFS-UHFFFAOYSA-N\text{PFSIXAQZGHWYFS-UHFFFAOYSA-N} facilitates digital tracking and database integration, critical for computational studies. Comparative analysis with simpler benzimidazoles, such as 2-(4-chlorobenzyl)benzimidazole (CAS 5468-66-6), reveals that the additional chlorine substituents in the target compound significantly increase its molecular weight and likely alter its crystallinity and melting behavior .

Synthesis and Preparation Methods

Industrial Considerations

Scalable production would necessitate optimization of reaction parameters (e.g., temperature, solvent selection) to maximize yield and purity. Continuous-flow reactors could mitigate challenges associated with exothermic intermediates, though no industrial-scale data are publicly available for this specific compound.

Chemical Reactivity and Stability

Halogen-Directed Reactivity

The three chlorine atoms present distinct reactivity profiles:

  • Aromatic Chlorines: Resistant to nucleophilic substitution under standard conditions due to electron withdrawal by adjacent groups.

  • Benzyloxy Chlorine: Potentially susceptible to displacement in the presence of strong nucleophiles (e.g., amines) under high-temperature conditions .

Stability Profile

The compound’s stability is influenced by its halogen content. Accelerated degradation studies under UV light or oxidative conditions are warranted to assess photolytic and oxidative decomposition pathways, which are critical for storage and handling protocols.

Applications in Scientific Research

Medicinal Chemistry

This compound serves as a versatile building block for developing kinase inhibitors or antimicrobial agents. Its halogen-rich structure enables facile derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura), allowing rapid generation of analog libraries .

Materials Science

Chlorinated benzimidazoles have been explored as ligands in coordination polymers. The rigid aromatic system and halogen substituents in this compound could stabilize metal-organic frameworks (MOFs) with unique gas adsorption properties.

Comparison with Structural Analogues

Compound NameCAS NumberMolecular FormulaKey Structural Differences
2-(4-Chlorobenzyl)benzimidazole5468-66-6C14H11ClN2\text{C}_{14}\text{H}_{11}\text{ClN}_{2}Lacks 6-chloro and 4-chlorophenyl groups
6-Chloro-2-phenyl-1H-benzimidazole4926-65-2C13H9ClN2\text{C}_{13}\text{H}_{9}\text{ClN}_{2}No benzyloxy substitution

The target compound’s additional chlorine atoms and benzyloxy group confer distinct electronic and steric properties compared to simpler analogues, potentially enhancing its biological activity and chemical stability .

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